

# A Comparative Pharmacokinetic Profile of DNL343 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNL343    |           |
| Cat. No.:            | B12390914 | Get Quote |

This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of **DNL343**, an investigational small molecule for the treatment of Amyotrophic Lateral Sclerosis (ALS). The performance of **DNL343** is benchmarked against other approved ALS therapies: Riluzole, Edaravone, Tofersen, and AMX0035. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data, experimental methodologies, and relevant biological pathways.

# DNL343 Mechanism of Action: The Integrated Stress Response

**DNL343** is designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, such as protein misfolding, which is a hallmark of ALS.[1][4] Chronic activation of the ISR can lead to the formation of stress granules containing TDP-43, contributing to neuronal degeneration.[5][6] By activating eIF2B, **DNL343** aims to restore protein synthesis, dissolve these harmful stress granules, and ultimately improve neuronal survival.[5][6][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Denali Therapeutics Announces Topline Results for Regimen G Evaluating eIF2B Agonist DNL343 in the Phase 2/3 HEALEY ALS Platform Trial BioSpace [biospace.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Profile of DNL343
  Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12390914#cross-species-comparison-of-dnl343-s-pharmacokinetic-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com